Cas no 1805418-82-9 (Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate)

Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate
-
- インチ: 1S/C10H10F2INO2/c1-3-16-10(15)6-4-14-8(9(11)12)5(2)7(6)13/h4,9H,3H2,1-2H3
- InChIKey: CAJAUSNUGYZLQQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)OCC)=CN=C(C(F)F)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022898-250mg |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate |
1805418-82-9 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029022898-500mg |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate |
1805418-82-9 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029022898-1g |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate |
1805418-82-9 | 95% | 1g |
$2,952.90 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylateに関する追加情報
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate: A Versatile Building Block in Medicinal Chemistry
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate (CAS no 1805418-82-9) represents a critical intermediate in the development of novel therapeutic agents. This compound, characterized by its unique combination of fluorine, iodine, and methyl substituents, has emerged as a key player in modern medicinal chemistry research. Recent studies have highlighted its potential in targeting kinase pathways and ion channel modulation, areas of significant interest in oncology and neurodegenerative disease treatment. The strategic placement of functional groups in this molecule allows for precise drug design approaches, enabling the creation of compounds with enhanced bioavailability and target specificity.
The chemical structure of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate features a pyridine ring with multiple substituents. The difluoromethyl group at the 2-position introduces electron-withdrawing properties, while the iodine atom at the 4-position enhances reactivity through its ability to participate in nucleophilic substitutions. The methyl group at the 3-position contributes to steric effects that influence molecular interactions with biological targets. This combination of substituents creates a molecule with a unique balance between hydrophilicity and hydrophobicity, making it suitable for various pharmacological applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate through multistep processes involving electrophilic aromatic substitution and fluorination reactions. A 2023 study published in *Organic Letters* described a novel method for the selective introduction of difluoromethyl groups using transition metal catalysis. This approach significantly improved the yield and purity of the compound, which is critical for its use in drug discovery programs. The ability to synthesize this compound with high efficiency has opened new avenues for its application in targeted drug development.
One of the most promising applications of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate lies in its role as a prodrug precursor. Researchers at the University of Tokyo have demonstrated that this compound can be metabolized into active agents with improved cytotoxicity profiles against cancer cells. A 2024 study in *Cancer Research* showed that derivatives of this molecule exhibited selective toxicity towards prostate cancer cells while sparing normal cells. This selectivity is attributed to the unique lipophilic interactions facilitated by the iodine and methyl groups, which enable the molecule to penetrate tumor cell membranes more effectively.
In the realm of neurological disorders, Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate has shown potential as a scaffold for developing ion channel modulators. A 2023 preclinical study published in *Neuropharmacology* explored its ability to interact with voltage-gated sodium channels in a manner similar to established anticonvulsants. The compound demonstrated promising antiepileptic properties in animal models, suggesting its potential for treating conditions such as epilepsy and neuropathic pain. These findings highlight the molecule's versatility in addressing complex biological systems.
The pharmacokinetic properties of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate are another area of active investigation. A 2023 study in *Drug Metabolism and Disposition* reported that this compound exhibits favorable oral bioavailability and a prolonged half-life, which are crucial for the development of chronic disease therapies. The molecule's ability to resist metabolic degradation is attributed to its specific substituent arrangement, which minimizes the activity of cytochrome P450 enzymes. These characteristics make it an attractive candidate for long-acting formulations in therapeutic applications.
Recent advances in computational chemistry have further enhanced the utility of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate in drug discovery. Machine learning algorithms have been employed to predict the molecule's interactions with various biological targets, enabling the identification of potential drug-target pairs. A 2024 study in *ACS Chemical Biology* demonstrated that this compound can serve as a scaffold for developing multi-target drugs, which are increasingly important in the treatment of complex diseases like cancer and autoimmune disorders. These computational approaches are revolutionizing the way researchers design and optimize therapeutic agents.
The synthetic versatility of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate has also led to its use in combinatorial chemistry approaches. By modifying specific functional groups, researchers can generate a wide range of derivatives with varying biological activities. A 2023 study in *Journal of Medicinal Chemistry* showcased how this molecule can be used as a platform for creating inhibitors of specific protein kinases, which are key targets in many therapeutic areas. This flexibility underscores the molecule's importance in the development of targeted therapies.
Despite its promising applications, the development of Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate as a therapeutic agent requires careful consideration of its toxicological profile. Ongoing research is focused on optimizing its safety profile through structure-activity relationship (SAR) studies. A 2024 review in *Toxicological Sciences* highlighted the importance of these studies in ensuring that the molecule's benefits outweigh any potential adverse effects. This research is critical for the successful translation of this compound into clinical applications.
In conclusion, Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate (CAS no 1805418-82-9) represents a significant advancement in medicinal chemistry. Its unique chemical structure and versatile synthetic properties make it an invaluable tool in the development of novel therapeutic agents. As research continues to uncover its potential applications in oncology, neurology, and other fields, this compound is poised to play a crucial role in the future of drug discovery and targeted therapy.
1805418-82-9 (Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate) 関連製品
- 13942-05-7(4-Benzamido-cyclohexanone)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)
- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)
- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)



